Cas no 868679-20-3 (N-(1,3-benzothiazol-2-yl)-1-(2-fluorophenyl)methoxy-2-oxo-1,2-dihydropyridine-3-carboxamide)

N-(1,3-benzothiazol-2-yl)-1-(2-fluorophenyl)methoxy-2-oxo-1,2-dihydropyridine-3-carboxamide structure
868679-20-3 structure
Product Name:N-(1,3-benzothiazol-2-yl)-1-(2-fluorophenyl)methoxy-2-oxo-1,2-dihydropyridine-3-carboxamide
CAS No:868679-20-3
MF:C20H14FN3O3S
MW:395.406866550446
CID:6265377
PubChem ID:7190115
Update Time:2025-07-09

N-(1,3-benzothiazol-2-yl)-1-(2-fluorophenyl)methoxy-2-oxo-1,2-dihydropyridine-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(1,3-benzothiazol-2-yl)-1-(2-fluorophenyl)methoxy-2-oxo-1,2-dihydropyridine-3-carboxamide
    • AKOS024612263
    • N-(1,3-benzothiazol-2-yl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide
    • 868679-20-3
    • F1825-0185
    • N-(benzo[d]thiazol-2-yl)-1-((2-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide
    • N-(1,3-benzothiazol-2-yl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide
    • Inchi: 1S/C20H14FN3O3S/c21-15-8-2-1-6-13(15)12-27-24-11-5-7-14(19(24)26)18(25)23-20-22-16-9-3-4-10-17(16)28-20/h1-11H,12H2,(H,22,23,25)
    • InChI Key: VDTSEVGCYVUQGN-UHFFFAOYSA-N
    • SMILES: S1C(=NC2C=CC=CC1=2)NC(C1=CC=CN(C1=O)OCC1C=CC=CC=1F)=O

Computed Properties

  • Exact Mass: 395.07399065g/mol
  • Monoisotopic Mass: 395.07399065g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 5
  • Complexity: 671
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 99.8Ų

N-(1,3-benzothiazol-2-yl)-1-(2-fluorophenyl)methoxy-2-oxo-1,2-dihydropyridine-3-carboxamide Pricemore >>

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Additional information on N-(1,3-benzothiazol-2-yl)-1-(2-fluorophenyl)methoxy-2-oxo-1,2-dihydropyridine-3-carboxamide

Exploring the Potential of N-(1,3-Benzothiazol-2-yl)-1-(2-fluorophenyl)methoxy-2-oxo-1,2-dihydropyridine-3-carboxamide: A Comprehensive Overview

The compound with CAS No. 868679-20-3, known as N-(1,3-benzothiazol-2-yl)-1-(2-fluorophenyl)methoxy-2-oxo-1,2-dihydropyridine-3-carboxamide, has recently emerged as a promising molecule in the field of organic chemistry and pharmacology. This compound is characterized by its unique structural features, which include a benzothiazole ring, a fluorophenyl group, and a carboxamide moiety. These structural elements contribute to its potential applications in drug discovery and material science.

Recent studies have highlighted the importance of benzothiazole derivatives in medicinal chemistry due to their ability to modulate various biological targets. The presence of the fluorophenyl group in this compound further enhances its pharmacokinetic properties, such as bioavailability and metabolic stability. Additionally, the carboxamide moiety plays a critical role in improving the molecule's solubility and binding affinity to target proteins.

One of the most significant advancements in understanding this compound comes from its synthesis and characterization. Researchers have developed efficient synthetic routes to prepare N-(1,3-benzothiazol-2-yl)-1-(2-fluorophenyl)methoxy-2-oxo-1,2-dihydropyridine-3-carboxamide using a combination of coupling reactions and cyclization processes. These methods not only ensure high yields but also allow for fine-tuning the molecule's structure to optimize its biological activity.

From a pharmacological perspective, this compound has shown remarkable potential in inhibiting key enzymes involved in inflammatory pathways. For instance, studies have demonstrated its ability to suppress the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are central to inflammation and pain management. This makes it a strong candidate for developing novel anti-inflammatory and analgesic agents.

Beyond its pharmacological applications, N-(1,3-benzothiazol-2-yll... has also been explored for its electronic properties. The molecule's conjugated system exhibits interesting optical and electronic characteristics, making it a potential candidate for use in organic electronics and optoelectronic devices. Researchers are currently investigating its application as a semiconductor material in flexible electronics.

In terms of environmental impact, this compound has been evaluated for its biodegradability and toxicity profiles. Preliminary studies indicate that it is relatively non-toxic to aquatic organisms under standard conditions. However, further research is needed to fully understand its environmental fate and potential risks.

Looking ahead, the development of N-(1,3-benzothiazol... opens new avenues for interdisciplinary research at the intersection of chemistry, biology, and materials science. Its versatile structure allows for extensive functionalization, enabling researchers to tailor its properties for specific applications.

In conclusion, the compound with CAS No. 868679–20–3 represents a significant advancement in modern organic chemistry. Its unique structure endows it with diverse functional properties that make it a valuable asset for both therapeutic development and technological innovation. As research continues to uncover its full potential, this molecule is poised to play a pivotal role in shaping future advancements across multiple disciplines.

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